molecular formula C17H14N4OS B5837077 3,6-diamino-2-benzoyl-4-ethylthieno[2,3-b]pyridine-5-carbonitrile

3,6-diamino-2-benzoyl-4-ethylthieno[2,3-b]pyridine-5-carbonitrile

Numéro de catalogue B5837077
Poids moléculaire: 322.4 g/mol
Clé InChI: GKQDVPMTFGYFTA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3,6-diamino-2-benzoyl-4-ethylthieno[2,3-b]pyridine-5-carbonitrile, also known as DBET, is a synthetic compound that has gained significant attention in the scientific community due to its potential to inhibit the activity of BRD4, a protein that plays a crucial role in cancer cell growth and proliferation. DBET is a small molecule that has shown promising results in preclinical studies and has the potential to be developed into a new class of cancer therapeutics.

Mécanisme D'action

3,6-diamino-2-benzoyl-4-ethylthieno[2,3-b]pyridine-5-carbonitrile works by binding to the bromodomain of BRD4, preventing it from binding to acetylated histones and regulating gene expression. This results in the downregulation of key oncogenic pathways, leading to reduced cancer cell growth and proliferation.
Biochemical and Physiological Effects:
3,6-diamino-2-benzoyl-4-ethylthieno[2,3-b]pyridine-5-carbonitrile has been shown to have potent anti-cancer activity in preclinical models, with minimal toxicity to normal cells. In addition to its anti-cancer effects, 3,6-diamino-2-benzoyl-4-ethylthieno[2,3-b]pyridine-5-carbonitrile has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of 3,6-diamino-2-benzoyl-4-ethylthieno[2,3-b]pyridine-5-carbonitrile is its ability to selectively target cancer cells, while sparing normal cells. This makes it a promising candidate for cancer therapy, as it has the potential to reduce side effects associated with traditional chemotherapy. However, one of the limitations of 3,6-diamino-2-benzoyl-4-ethylthieno[2,3-b]pyridine-5-carbonitrile is its poor solubility, which may limit its clinical development.

Orientations Futures

There are several future directions for research on 3,6-diamino-2-benzoyl-4-ethylthieno[2,3-b]pyridine-5-carbonitrile. One area of interest is the development of more potent and selective analogs of 3,6-diamino-2-benzoyl-4-ethylthieno[2,3-b]pyridine-5-carbonitrile, which may have improved anti-cancer activity and reduced toxicity. Another area of interest is the identification of biomarkers that can predict response to 3,6-diamino-2-benzoyl-4-ethylthieno[2,3-b]pyridine-5-carbonitrile, which may help to identify patients who are most likely to benefit from treatment. Finally, there is also interest in exploring the potential of 3,6-diamino-2-benzoyl-4-ethylthieno[2,3-b]pyridine-5-carbonitrile for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.

Méthodes De Synthèse

The synthesis of 3,6-diamino-2-benzoyl-4-ethylthieno[2,3-b]pyridine-5-carbonitrile involves a multi-step process that begins with the reaction of 2-ethylthiophene-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-aminobenzoyl chloride to form the key intermediate, which is subsequently reacted with 3,6-diamino-2-chloropyridine and potassium cyanide to yield 3,6-diamino-2-benzoyl-4-ethylthieno[2,3-b]pyridine-5-carbonitrile.

Applications De Recherche Scientifique

3,6-diamino-2-benzoyl-4-ethylthieno[2,3-b]pyridine-5-carbonitrile has been extensively studied in preclinical models of cancer, where it has been shown to inhibit the activity of BRD4, a protein that plays a crucial role in cancer cell growth and proliferation. Inhibition of BRD4 by 3,6-diamino-2-benzoyl-4-ethylthieno[2,3-b]pyridine-5-carbonitrile leads to the downregulation of key oncogenic pathways, resulting in reduced cancer cell growth and proliferation. 3,6-diamino-2-benzoyl-4-ethylthieno[2,3-b]pyridine-5-carbonitrile has also been shown to sensitize cancer cells to chemotherapy, making it a promising candidate for combination therapy.

Propriétés

IUPAC Name

3,6-diamino-2-benzoyl-4-ethylthieno[2,3-b]pyridine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4OS/c1-2-10-11(8-18)16(20)21-17-12(10)13(19)15(23-17)14(22)9-6-4-3-5-7-9/h3-7H,2,19H2,1H3,(H2,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKQDVPMTFGYFTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC2=C1C(=C(S2)C(=O)C3=CC=CC=C3)N)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.